molecular formula C27H31NO9 B15187750 Nalmefene 3-glucuronide CAS No. 113346-47-7

Nalmefene 3-glucuronide

Cat. No.: B15187750
CAS No.: 113346-47-7
M. Wt: 513.5 g/mol
InChI Key: WVNOWMNWGLCPBW-UEDZHUOVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nalmefene 3-glucuronide involves the glucuronidation of nalmefene. This reaction typically occurs in the liver, where nalmefene is conjugated with glucuronic acid by the enzyme uridine diphosphate glucuronosyltransferase (UGT) 2B7 . The reaction conditions include the presence of glucuronic acid and the enzyme UGT 2B7, which catalyzes the transfer of the glucuronic acid moiety to nalmefene.

Industrial Production Methods: Industrial production of this compound would involve the large-scale synthesis of nalmefene followed by its enzymatic glucuronidation. This process would require the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the activity of UGT 2B7, such as temperature, pH, and substrate concentration.

Chemical Reactions Analysis

Types of Reactions: Nalmefene 3-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to nalmefene, resulting in the formation of this compound .

Common Reagents and Conditions: The common reagents used in the glucuronidation of nalmefene include glucuronic acid and the enzyme UGT 2B7. The reaction conditions typically involve a physiological pH and temperature, as well as the presence of cofactors required for the enzyme’s activity.

Major Products Formed: The major product formed from the glucuronidation of nalmefene is this compound. This metabolite is pharmacologically inactive and is excreted from the body via the urine .

Scientific Research Applications

Nalmefene 3-glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a biomarker to study the metabolism and pharmacokinetics of nalmefene in the body . Additionally, research on this compound can provide insights into the role of glucuronidation in drug metabolism and the impact of genetic variations in UGT enzymes on drug clearance.

Mechanism of Action

Nalmefene 3-glucuronide itself does not exert pharmacological effects, as it is an inactive metabolite. The parent compound, nalmefene, exerts its effects by antagonizing the mu-opioid and delta-opioid receptors and partially agonizing the kappa-opioid receptor . This action reduces the rewarding effects of alcohol and opioids, thereby aiding in the treatment of alcohol dependence and opioid overdose.

Properties

CAS No.

113346-47-7

Molecular Formula

C27H31NO9

Molecular Weight

513.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H31NO9/c1-12-6-7-27(34)16-10-14-4-5-15(35-25-20(31)18(29)19(30)22(37-25)24(32)33)21-17(14)26(27,23(12)36-21)8-9-28(16)11-13-2-3-13/h4-7,13,16,18-20,22-23,25,29-31,34H,1-3,8-11H2,(H,32,33)/t16-,18+,19+,20-,22+,23+,25-,26+,27-/m1/s1

InChI Key

WVNOWMNWGLCPBW-UEDZHUOVSA-N

Isomeric SMILES

C=C1C=C[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)CCN3CC7CC7)O

Canonical SMILES

C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)CCN3CC7CC7)O

Origin of Product

United States

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